1-(3-Bromopropyl)-4-ethenylbenzene
Overview
Description
1-(3-Bromopropyl)-4-ethenylbenzene is an organic compound with the molecular formula C11H13Br. This compound consists of a benzene ring substituted with a bromopropyl group and an ethenyl group. It is known for its applications in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-ethenylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-ethenylbenzene (styrene) followed by a nucleophilic substitution reaction with 1,3-dibromopropane. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)-4-ethenylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The ethenyl group can be oxidized to form epoxides or diols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used to induce elimination.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are employed for oxidation.
Major Products Formed:
Substitution Reactions: The major products are the substituted benzene derivatives.
Elimination Reactions: The major products are alkenes.
Oxidation Reactions: The major products are epoxides or diols.
Scientific Research Applications
1-(3-Bromopropyl)-4-ethenylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of biological pathways and enzyme mechanisms.
Medicine: It serves as a precursor for the synthesis of potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-ethenylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethenyl group participates in addition and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1-Bromo-3-phenylpropane: Similar in structure but lacks the ethenyl group.
4-Bromostyrene: Contains a bromine atom on the benzene ring but lacks the propyl group.
3-Bromopropylbenzene: Similar structure but without the ethenyl group.
Uniqueness: 1-(3-Bromopropyl)-4-ethenylbenzene is unique due to the presence of both the bromopropyl and ethenyl groups, which confer distinct reactivity and versatility in chemical synthesis compared to its similar compounds.
Properties
IUPAC Name |
1-(3-bromopropyl)-4-ethenylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-2-10-5-7-11(8-6-10)4-3-9-12/h2,5-8H,1,3-4,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOVNOPNNLQXEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594148 | |
Record name | 1-(3-Bromopropyl)-4-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41996-95-6 | |
Record name | 1-(3-Bromopropyl)-4-ethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41996-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromopropyl)-4-ethenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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